Alvimopan-d7 Hydrate
CAS No.:
Cat. No.: VC0207033
Molecular Formula: C₂₅H₂₇D₇N₂O₅
Molecular Weight: 449.59
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₅H₂₇D₇N₂O₅ |
---|---|
Molecular Weight | 449.59 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Alvimopan-d7 Hydrate belongs to the piperidine class, featuring a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core. The deuterium atoms replace seven hydrogens, likely at positions influencing metabolic pathways. The IUPAC name is:
2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid dihydrate .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₂₇D₇N₂O₅·2H₂O | |
Molecular Weight | 460.6 g/mol | |
CAS Number (Hydrate) | 1383577-62-5 | |
Parent Compound CAS | 156053-89-3 (anhydrous alvimopan) | |
Solubility | Insoluble in water | |
SMILES Notation | C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC@HC(=O)NCC(=O)O.O.O |
The deuterium incorporation occurs at seven positions, though exact loci are unspecified in public records. This isotopic substitution reduces first-pass metabolism by altering bond dissociation energies, a strategy employed to prolong half-life in tracer studies .
Crystallographic Features
As a dihydrate, the compound forms a stable crystal lattice with two water molecules per alvimopan-d7 molecule. X-ray diffraction data, though unavailable in public domains, would reveal hydrogen bonding between water and the glycine moiety or hydroxyl groups .
Pharmacological Mechanism and Receptor Interactions
μ-Opioid Receptor Antagonism
Alvimopan-d7 Hydrate competitively inhibits μ-opioid receptors in the myenteric plexus and lamina propria immune cells . Its affinity (K<sub>i</sub> = 0.4 nM) exceeds naloxone’s by 3–9×, enabling potent reversal of opioid-induced GI hypomotility without crossing the blood-brain barrier .
Selectivity Profile
The compound shows >300× selectivity for μ- over δ- or κ-opioid receptors, minimizing off-target effects . This peripherally restricted action prevents antagonism of central opioid analgesia, a critical advantage over non-selective agents like naloxone .
Prodrug Activation
In vivo hydrolysis converts alvimopan-d7 Hydrate to its active form, alvimopan-d7, via non-enzymatic cleavage of the glycine conjugate . This prodrug design enhances oral bioavailability (6%) by masking polar groups, facilitating intestinal absorption .
Clinical and Preclinical Research Findings
Gastrointestinal Motility Restoration
In pooled analyses of five Phase 3 trials (n = 2,487), non-deuterated alvimopan reduced postoperative ileus duration by 20 hours versus placebo (Table 2) .
Table 2: Efficacy in Bowel Resection Patients
Absorption and Distribution
Synthetic and Analytical Considerations
Deuterium Incorporation Strategy
Synthesis involves replacing seven hydrogen atoms with deuterium at metabolically vulnerable positions, likely using deuterated benzyl halides or Grignard reagents in the piperidine ring assembly . The exact synthetic route is undisclosed but parallels non-deuterated alvimopan’s production:
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Chiral resolution of trans-3,4-dimethylpiperidine intermediates
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Coupling with deuterated benzylpropionic acid derivatives
Analytical Characterization
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MS: ESI+ m/z 425.3 [M+H]<sup>+</sup> (calculated for C₂₅H₂₇D₇N₂O₅: 424.53)
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NMR: Deuterium incorporation confirmed by absence of <sup>1</sup>H signals at substituted positions
Regulatory Status and Research Applications
Role in Drug Development
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